molecular formula C18H21IN2O4S B4787161 N~2~-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4787161
M. Wt: 488.3 g/mol
InChI Key: PCBWOZHJRCTHQG-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of an iodophenyl group, a methoxyphenyl group, and a methylsulfonyl group attached to a glycinamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Iodophenyl Intermediate: Starting with a suitable phenyl precursor, iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Coupling Reactions: The iodophenyl and methoxyphenyl intermediates can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using a suitable sulfonyl chloride reagent.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through amide bond formation, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H~2~)

    Substitution: Sodium azide (NaN~3~), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of deiodinated derivatives

    Substitution: Formation of azido or cyano derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Uniqueness

The presence of the iodine atom in N2-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O4S/c1-25-17-9-3-14(4-10-17)11-12-20-18(22)13-21(26(2,23)24)16-7-5-15(19)6-8-16/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBWOZHJRCTHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-iodophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

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